molecular formula C11H17NO2 B14158952 Ethyl 2-cyano-3,5-dimethyl-2-hexenoate CAS No. 759-53-5

Ethyl 2-cyano-3,5-dimethyl-2-hexenoate

Cat. No.: B14158952
CAS No.: 759-53-5
M. Wt: 195.26 g/mol
InChI Key: NHEROOPJNHZIMY-MDZDMXLPSA-N
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Description

Ethyl 2-cyano-3,5-dimethyl-2-hexenoate is an α,β-unsaturated ester featuring a cyano group at the β-position and methyl substituents at the 3- and 5-positions of its hexenoate backbone. The compound’s structure combines electron-withdrawing (cyano) and electron-donating (methyl) groups, influencing its reactivity and physicochemical properties. Such esters are commonly used in organic synthesis, particularly in cycloaddition reactions and as intermediates for pharmaceuticals or agrochemicals.

Properties

CAS No.

759-53-5

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl (E)-2-cyano-3,5-dimethylhex-2-enoate

InChI

InChI=1S/C11H17NO2/c1-5-14-11(13)10(7-12)9(4)6-8(2)3/h8H,5-6H2,1-4H3/b10-9+

InChI Key

NHEROOPJNHZIMY-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/CC(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=C(C)CC(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,5-dimethyl-2-hexenoic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between Ethyl 2-cyano-3,5-dimethyl-2-hexenoate and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Substituents
This compound C₁₁H₁₅NO₂ 193.24 Cyano, ester, α,β-unsaturated double bond 3,5-dimethyl
Etocrylene (2-cyano-3,3-diphenylacrylate ethyl ester) C₁₈H₁₅NO₂ 277.32 Cyano, ester, α,β-unsaturated double bond 3,3-diphenyl
Ethyl 2-acetylheptanoate C₁₁H₂₀O₃ 200.28 Acetyl, ester Acetyl at position 2
Ethyl 2-allyl-2-cyano-3-methylhexanoate C₁₀H₁₅NO₂ 197.23 Cyano, ester, allyl group Allyl at position 2, methyl at position 3
Key Observations:
  • The allyl group in Ethyl 2-allyl-2-cyano-3-methylhexanoate introduces conjugation possibilities absent in the target compound.
  • Functional Group Influence: The cyano group in the target compound and Etocrylene increases electrophilicity at the β-carbon, favoring nucleophilic attacks (e.g., Michael additions) . Acetyl groups (e.g., in Ethyl 2-acetylheptanoate) lack the strong electron-withdrawing effect of cyano, resulting in lower reactivity toward nucleophiles.

Physicochemical Properties

Property This compound Etocrylene Ethyl 2-acetylheptanoate
logP (Octanol/Water) Estimated ~2.5 (moderate hydrophobicity) 4.2 (highly hydrophobic) ~1.8 (moderate hydrophobicity)
Water Solubility Low (cyano and ester groups reduce polarity) Low (logP > 4) Moderate (acetyl increases polarity)
Thermal Stability High (methyl groups reduce steric strain) Moderate (bulky diphenyl groups may limit stability) High (saturated backbone)
Key Observations:
  • Hydrophobicity : Etocrylene’s diphenyl substituents significantly increase logP (4.2) compared to the target compound (~2.5), making it more suitable for lipophilic applications like UV filters .
  • Solubility: The target compound’s solubility profile aligns with its use in organic solvents, whereas Ethyl 2-acetylheptanoate’s acetyl group improves aqueous miscibility slightly.
Reactivity Trends:
  • Cyano-Containing Esters: Both the target compound and Etocrylene exhibit enhanced reactivity at the α,β-unsaturated site due to conjugation between the cyano and ester groups. This facilitates reactions like Diels-Alder cycloadditions . Computational studies (e.g., conceptual DFT) suggest that cyano groups lower the LUMO energy, increasing electrophilicity .
  • Non-Cyano Analogues: Ethyl 2-acetylheptanoate’s reactivity is dominated by its acetyl group, favoring keto-enol tautomerism rather than conjugate additions.

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